molecular formula C16H12BrNO2S B8205049 Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate

Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate

Cat. No.: B8205049
M. Wt: 362.2 g/mol
InChI Key: YTZRQQZGMXDBHB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate (CAS: 2570190-21-3) is a brominated benzo[b]thiophene derivative with a carbamate functional group. Its molecular formula is C₁₆H₁₂BrNO₂S, and it has a molar mass of 362.24 g/mol . The structure comprises a benzo[b]thiophene core substituted with a bromine atom at the 5-position and a phenylmethyl carbamate group at the 2-position. This compound is synthesized via methods involving carbamate-protected intermediates, as seen in and , which highlight the use of benzyl carbamate as a protecting group in organic synthesis.

For instance, 3-(3-Bromobenzo[b]thien-2-yl)-1H-indene (9b) was synthesized with a 73% yield using n-BuLi and brominated intermediates . Such methods could be adapted for the target compound.

Properties

IUPAC Name

benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZRQQZGMXDBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate typically involves the reaction of benzyl carbamate with 5-bromo-1-benzothiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzothiophene derivatives.

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Reduced benzothiophene derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural Analogs with Benzo[b]thiophene Cores

5-Bromobenzo[b]thiophene-2-methanol (CAS: 13771-72-7)
  • Molecular Formula : C₉H₇BrOS
  • Molar Mass : 243.12 g/mol
  • Key Differences : Replaces the carbamate group with a hydroxymethyl moiety.
  • Applications: Used as a pharmaceutical impurity/metabolite and in pharmacologically active derivatives .
3-(3-Bromobenzo[b]thien-2-yl)-1H-indene (9b)
  • Synthesis : 73% yield via n-BuLi-mediated lithiation and bromination .
  • Key Differences : Features an indene ring fused to the benzo[b]thiophene core, enhancing planarity and π-conjugation. This structural variation may influence electronic properties and solubility.

Carbamate-Containing Compounds

Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
  • Molecular Formula : C₁₈H₁₈ClN₂O₆S
  • Key Differences: Incorporates a sulfonyl group and chloro-methoxybenzamide substituent.
R 17934 (NSC 238159)
  • Structure : Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate.
  • Activity: Antitubulin agent with antimitotic effects, disrupting microtubules in cancer cells .

Halogenated Aromatic Carbamates

Phenyl N-(5-Chloro-2-nitrophenyl)carbamate
  • Structure : Substituted with chlorine and nitro groups instead of bromine.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions. This compound’s crystallographic data (e.g., Acta Crystallographica reports) suggest a rigid conformation due to intramolecular hydrogen bonding .

Physicochemical and Electronic Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability increase lipophilicity, enhancing membrane permeability compared to chlorine analogs (e.g., 5-chloro derivatives in ) .
  • Carbamate vs. Hydroxymethyl: The carbamate group in the target compound provides stability against oxidation compared to 5-Bromobenzo[b]thiophene-2-methanol’s hydroxymethyl group .

Biological Activity

Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate, with the CAS number 2570190-21-3, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, mechanisms of action, and biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C16H12BrNO2S
  • Molecular Weight : 362.24 g/mol
  • Purity : ≥ 98%
  • Storage Conditions : Store at room temperature

The compound belongs to the class of carbamates, which are known for their diverse biological activities. The presence of the bromobenzo[b]thiophene moiety is significant as it enhances the interaction with biological targets. This compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : Carbamates often act as inhibitors of various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The structural features allow for binding to specific receptors, which can modulate cellular responses.
  • Antimicrobial Activity : Similar compounds have shown activity against bacterial and fungal strains, suggesting potential therapeutic applications.

Anticancer Potential

The structural similarity to known anticancer agents suggests that this compound may possess cytotoxic properties against various cancer cell lines. Preliminary studies show:

  • Cell Line Studies : Tests on human cancer cell lines indicate potential inhibition of cell proliferation.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study conducted in vitro assessed the antimicrobial activity of various benzothiophene derivatives, including related compounds. Results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications at the 5-position (like bromination) could enhance efficacy .
  • Cytotoxicity Assessment :
    • In a recent investigation into the cytotoxic effects of phenylmethyl carbamates, it was found that modifications in the aromatic system significantly influenced the potency against cancer cell lines .
  • Mechanistic Insights :
    • Research exploring the mechanism of action for similar compounds highlighted their role in disrupting cellular processes such as apoptosis and cell cycle progression through receptor-mediated pathways .

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